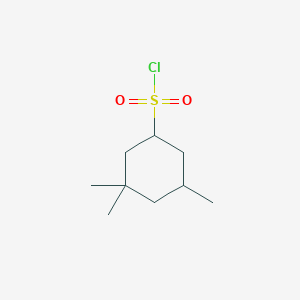
3,3,5-Trimethylcyclohexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trimethylcyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C₉H₁₇ClO₂S and a molecular weight of 224.75 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylcyclohexane-1-sulfonyl chloride typically involves the reaction of 3,3,5-Trimethylcyclohexanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5-Trimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Applications De Recherche Scientifique
3,3,5-Trimethylcyclohexane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,5-Trimethylcyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,5-Trimethylcyclohexane-1-sulfonic acid
- 3,3,5-Trimethylcyclohexane-1-sulfonamide
- 3,3,5-Trimethylcyclohexane-1-sulfonate esters
Uniqueness
3,3,5-Trimethylcyclohexane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its sulfonyl chloride group makes it a valuable reagent in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C9H17ClO2S |
|---|---|
Poids moléculaire |
224.75 g/mol |
Nom IUPAC |
3,3,5-trimethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-7-4-8(13(10,11)12)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 |
Clé InChI |
WOJBPOIBUOZVIS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol](/img/structure/B13235332.png)
![1-tert-Butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13235339.png)
![4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13235343.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13235347.png)
amine](/img/structure/B13235352.png)
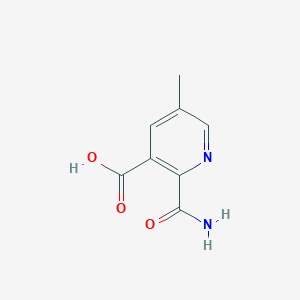
![1-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13235358.png)
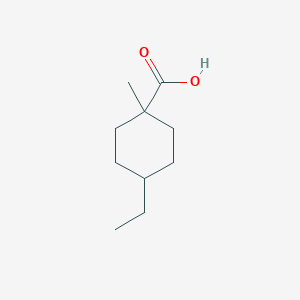
![Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13235366.png)
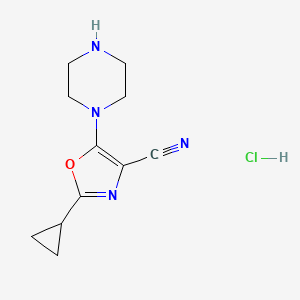
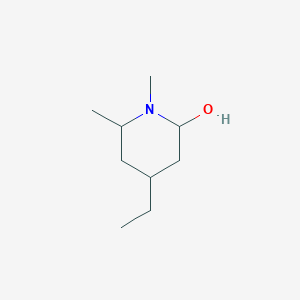
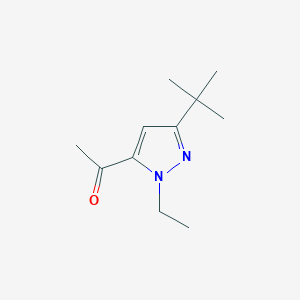
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13235407.png)

